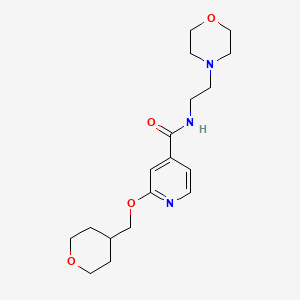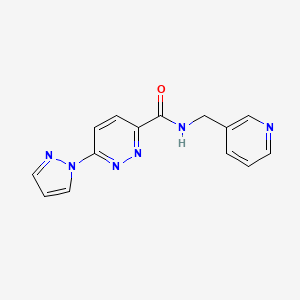
6-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide, also known as PDP, is a chemical compound that has been found to have potential therapeutic applications. This compound belongs to the pyridazine family of compounds, which are known for their diverse range of biological activities. In recent years, PDP has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Scientific Research Applications
Experimental and Theoretical Studies on Functionalization Reactions
Research explores the functionalization reactions of pyrazole-derived compounds, highlighting the conversion of pyrazole-3-carboxylic acids into amides through reactions with diamines. These studies provide insight into the synthesis routes for designing compounds with potentially useful biological activities (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
Synthesis of Potential Anticancer Agents
Research into imidazo[4,5-c]pyridines and related structures, such as those derived from pyrazine and pyridine, focuses on their development as anticancer agents. These compounds are studied for their ability to inhibit mitotic processes in cancer cells, showcasing the therapeutic potential of heterocyclic compounds in oncology (C. Temple, J. Rose, R. Comber, & G. Rener, 1987).
Antimicrobial and Antifungal Activities of Heterocyclic Compounds
Research on heterocyclic compounds incorporating pyrazole and pyridine units, such as the synthesis of novel chalcone hybrids, evaluates their antimicrobial, anti-inflammatory, and antioxidant activities. These studies highlight the potential use of these compounds in developing new therapeutic agents with broad biological activities (R. Sribalan, Govindharasu Banuppriya, M. Kirubavathi, A. Jayachitra, & V. Padmini, 2016).
Synthesis, Characterization, and Cytotoxicity Studies
Investigations into pyrazole and pyrazolo[1,5-a]pyrimidine derivatives assess their cytotoxicity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. These studies underscore the significance of structural variation in heterocyclic compounds for enhancing therapeutic efficacy (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Novel Synthesis Routes and Biological Studies
Research on novel synthetic routes for heterocyclic compounds, including pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, emphasizes their antimicrobial activity. These studies contribute to the development of new antimicrobial agents, demonstrating the versatility of heterocyclic chemistry in addressing therapeutic needs (Ismail M M Othman & A. Hussein, 2020).
properties
IUPAC Name |
6-pyrazol-1-yl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(16-10-11-3-1-6-15-9-11)12-4-5-13(19-18-12)20-8-2-7-17-20/h1-9H,10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMZVGSQIBJVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

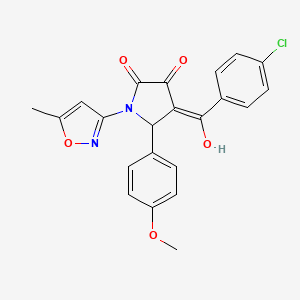
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2537339.png)
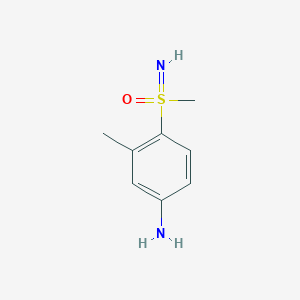


![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2537347.png)
![1,6,7-trimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537350.png)
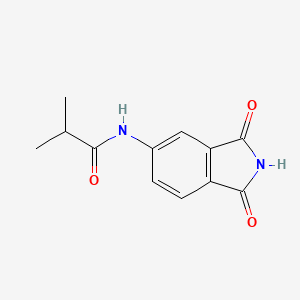
![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2537352.png)
![2-Methyl-5-[(E)-2-nitroethenyl]pyridine](/img/structure/B2537353.png)
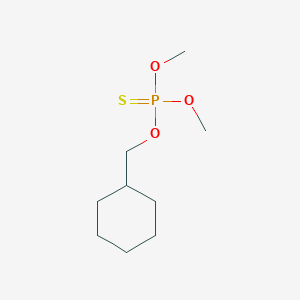
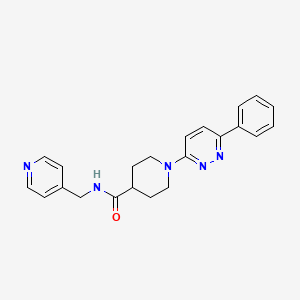
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2537357.png)
